4-Chloro-3,5-dinitrobenzotrifluoride
Overview
Description
4-Chloro-3,5-dinitrobenzotrifluoride is a chemical compound with the molecular formula C7H2ClF3N2O4. It is a pale yellow solid that is insoluble in water but soluble in organic solvents such as benzene and toluene . This compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Mechanism of Action
Target of Action
4-Chloro-3,5-dinitrobenzotrifluoride (CDNT) is primarily used as a derivatization reagent . Its primary targets are amino acids , which play crucial roles in various biological processes, including protein synthesis, energy production, and neurotransmission.
Mode of Action
CDNT interacts with its targets (amino acids) through a process known as derivatization . This process involves the chemical modification of a compound (in this case, amino acids), which enhances its detectability and stability. CDNT’s nitro groups and trifluoromethyl group can stabilize the negative charge developed in the intermediate during the reaction .
Biochemical Pathways
The derivatization of amino acids by CDNT affects the biochemical pathways related to amino acid metabolism . The exact downstream effects depend on the specific amino acids involved and the biological context.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CDNT is currently limited. It’s known that cdnt is a solid compound with a melting point of 50-55 °c, and it’s insoluble in water , which could impact its bioavailability and distribution in biological systems.
Result of Action
The primary result of CDNT’s action is the formation of derivatives of amino acids . These derivatives are more easily detected and analyzed, facilitating the study of amino acid concentrations in various samples. This can provide valuable information about the metabolic status of the biological system under investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of CDNT. For instance, the derivatization reaction involving CDNT is typically carried out under controlled temperature conditions . Additionally, the compound’s insolubility in water suggests that its action might be influenced by the hydration status of the environment . Safety data indicates that CDNT should be used in a well-ventilated area and personal contact should be avoided .
Biochemical Analysis
Biochemical Properties
4-Chloro-3,5-dinitrobenzotrifluoride has been used as a derivatization reagent in the determination of amino acids by high-performance liquid chromatography (HPLC) .
Molecular Mechanism
The molecular mechanism of this compound involves the stabilization of the developed negative charge of the intermediate by the –CF3 group . The delocalization of the negative charge developed by the nitro group is greater than that of the –CF3 group in the intermediate .
Metabolic Pathways
It has been used as a derivatization reagent in the determination of amino acids, suggesting it may interact with these biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrobenzotrifluoride is synthesized through a two-step nitration process starting from para-chlorobenzotrifluoride. The first step involves mononitration using a mixture of nitric acid and sulfuric acid to produce 4-chloro-3-nitrobenzotrifluoride. The second step involves further nitration to produce the final product .
Industrial Production Methods: In industrial settings, the nitration reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The reaction mixture is typically cooled and neutralized before the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dinitrobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aniline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as aniline and reaction conditions involving solvents like ethanol at elevated temperatures.
Reduction: Reagents like hydrogen gas and catalysts such as palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives.
Reduction: 4-chloro-3,5-diaminobenzotrifluoride.
Scientific Research Applications
4-Chloro-3,5-dinitrobenzotrifluoride is used in various scientific research applications, including:
Comparison with Similar Compounds
- 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
- 4-Chloro-3-nitrobenzotrifluoride
- 1-Chloro-2,4-dinitrobenzene
Comparison: 4-Chloro-3,5-dinitrobenzotrifluoride is unique due to the presence of both nitro groups and a trifluoromethyl group, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in chemistry and industry .
Properties
IUPAC Name |
2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
---|---|---|
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InChI |
InChI=1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHAVERNVFNSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H2ClF3N2O4 | |
Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID8024781 | |
Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Molecular Weight |
270.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. (NTP, 1992), Dry Powder, Yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |
Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Record name | Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- | |
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Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Flash Point |
126 °C | |
Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Vapor Pressure |
0.000134 [mmHg] | |
Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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CAS No. |
393-75-9 | |
Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Record name | 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE | |
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Record name | Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- | |
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Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Record name | 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene | |
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Record name | 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE | |
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Melting Point |
133 to 136 °F (NTP, 1992) | |
Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)?
A1: CNBF consists of a benzene ring with a trifluoromethyl group (-CF3) at position 1, a chlorine atom (-Cl) at position 4, and nitro groups (-NO2) at positions 3 and 5. Its molecular formula is C7H2ClF3N2O4.
Q2: What spectroscopic data is available for CNBF?
A: Studies have reported on CNBF's 1H NMR, 13C NMR, IR, and mass spectra. For instance, researchers have investigated signs and mechanisms of 13C, 19F spin–spin coupling constants in CNBF and its derivatives. []
Q3: CNBF is often employed as a derivatizing agent. What makes it suitable for this purpose?
A: CNBF readily undergoes nucleophilic aromatic substitution reactions, particularly with amines. This reactivity stems from the electron-withdrawing nature of the nitro and trifluoromethyl groups, which activate the chlorine atom towards displacement. [, , , ]
Q4: How does the solvent influence the reaction of CNBF with anilines?
A: The reaction rate and mechanism of CNBF with anilines are significantly affected by the solvent. For instance, the reaction exhibits second-order kinetics in methanol and acetonitrile, but third-order kinetics in toluene, indicating a more complex mechanism in the latter. []
Q5: How do substituents on the aniline ring affect its reaction with CNBF?
A: The reaction rate is influenced by both the nature and position of the substituent on the aniline ring. Electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it, demonstrating the importance of electronic effects in the reaction mechanism. [, ]
Q6: What are the main applications of CNBF in analytical chemistry?
A: CNBF is primarily used as a derivatizing agent for the analysis of amines and amino acids in various matrices, including environmental samples and food products. [, , , , ]
Q7: Can you provide specific examples of analytical methods utilizing CNBF?
A: CNBF derivatization, coupled with high-performance liquid chromatography (HPLC) and UV detection, has been employed for determining residues of glyphosate in apple [], amitrole in environmental water samples [], and kanamycin A in soil. []
Q8: Are there alternative derivatizing agents to CNBF for similar applications?
A: Yes, several other reagents are used for amine and amino acid analysis. Comparing their performance, cost, and environmental impact is crucial when choosing the most suitable derivatization reagent for a specific application. []
Q9: What is known about the safety and toxicity of CNBF?
A: While CNBF is widely used in research, specific data on its toxicity and safety profile, including potential long-term effects, requires further investigation. Handling this compound with appropriate safety measures is crucial. []
Q10: What is the environmental impact of CNBF and its degradation products?
A: Research on the ecotoxicological effects of CNBF and strategies to mitigate any negative impacts is limited. Developing sustainable waste management practices, including recycling and responsible disposal, is essential. [, ]
Q11: What are the future directions for research involving CNBF?
A: Further research on CNBF can focus on understanding its reactivity with a broader range of nucleophiles, developing novel analytical methods, and exploring alternative applications beyond its use as a derivatizing agent. Investigating its toxicological profile and environmental fate is also crucial. []
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